N-(1-adamantylcarbonyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)thiourea
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Overview
Description
N-(1-adamantylcarbonyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)thiourea is a complex organic compound with a unique structure that combines an adamantane core with a thiolane ring and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylcarbonyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)thiourea typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide (KOH). The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The general reaction scheme is as follows:
3-aminothiolane+CS2+KOH→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The choice of solvents and reaction conditions is critical to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylcarbonyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The adamantane core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
N-(1-adamantylcarbonyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-adamantylcarbonyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,1,3-trimethylindan-4-yl)aryl- or heteroaryl-carboxamides: These compounds have shown potent fungicidal activity.
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.
Uniqueness
N-(1-adamantylcarbonyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)thiourea is unique due to its combination of an adamantane core with a thiolane ring and a carbamothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
380343-27-1 |
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Molecular Formula |
C16H24N2O3S2 |
Molecular Weight |
356.5g/mol |
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)carbamothioyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C16H24N2O3S2/c19-14(18-15(22)17-13-1-2-23(20,21)9-13)16-6-10-3-11(7-16)5-12(4-10)8-16/h10-13H,1-9H2,(H2,17,18,19,22) |
InChI Key |
VXGRSEZVRLMBEG-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1NC(=S)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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